HEXAMOLYBDENUM HEXASELENIDE)
Description
Hexamolybdenum hexaselenide, a member of the hexanuclear molybdenum cluster family, is characterized by the general formula [Mo₆Se₁₄]²⁻. These clusters consist of an octahedral Mo₆ core surrounded by bridging and terminal ligands, with selenium atoms occupying both inner (face-capping) and outer (terminal) positions. Such clusters exhibit unique photophysical and electronic properties due to metal-metal bonding and ligand-mediated charge-transfer transitions.
Properties
CAS No. |
12286-14-5 |
|---|---|
Molecular Formula |
C9H11N |
Synonyms |
HEXAMOLYBDENUM HEXASELENIDE) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Hexamolybdenum clusters share a common Mo₆ octahedral framework but differ in ligand composition. For example:
- [Mo₆Cl₁₄]²⁻ : Features chloride ligands, with UV-Vis absorption maxima at 330 nm attributed to metal-to-metal charge transfer (MMCT) transitions .
- [Mo₆I₈(NCS)₆]²⁻ : Thiocyanate ligands modify the HOMO-LUMO gap, enhancing luminescence properties .
Hexamolybdenum hexaselenide is hypothesized to exhibit a lower optical bandgap than chloride or bromide analogs due to selenium’s larger atomic size and reduced electronegativity, which could enhance electron delocalization within the cluster. However, experimental data on its absorption spectrum remain unverified in the reviewed literature.
Optical and Photophysical Behavior
The optical properties of molybdenum clusters are ligand-dependent:
For hexamolybdenum hexaselenide, selenium’s high polarizability and covalent bonding with molybdenum may lead to broader absorption bands and enhanced near-infrared (NIR) emission, similar to trends observed in selenide-containing semiconductor nanomaterials.
Q & A
Q. What methodologies ensure reproducibility in doping studies of Mo₆Se₆ with transition metals?
- Methodological Answer : Precise dopant incorporation (e.g., Fe or Ni at 1–5 at%) requires atomic-layer deposition (ALD) followed by post-annealing (500–700°C). Secondary ion mass spectrometry (SIMS) profiles dopant distribution, while extended X-ray absorption fine structure (EXAFS) confirms substitutional vs. interstitial sites .
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